molecular formula C11H8F6O2 B2428959 Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate CAS No. 95299-16-4

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate

Cat. No.: B2428959
CAS No.: 95299-16-4
M. Wt: 286.173
InChI Key: URDXSDHDNSBKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is an organic compound with the molecular formula C11H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one trifluoromethyl group or different functional groups attached to the phenyl ring .

Properties

IUPAC Name

methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXSDHDNSBKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3,5-bis-trifluoromethylphenylacetic acid (3.0 g, 11.03 mmol) (Aldrich) in methanol (20 mL) was added concentrated sulfuric acid (1.0 mL) and the reaction mixture was heated at reflux overnight. The reaction mixture was concentrated in vacuo. The residue was then diluted with ethyl acetate (100 mL) and successively washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by flash column chromatography to give 3,5-bis-trifluoromethylphenylacetic acid methyl ester as a colorless oil. (Yield 2.27 g, 72.1%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
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Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3,5-Bis(trifluoromethyl)phenylacetic acid (10.0 ·, 36.7 mmol), was dissolved in methanol (150 ml). The solution was cooled to 4° C. under an atmosphere of dry nitrogen, and thionyl chloride (10 ml) was added dropwise with vigorous stirring over 30 minutes. The mixture was warmed to room temperature, and then stirred for 1 hour. The solvents were evaporated at reduced pressure, the residue dissolved in diethyl ether (150 ml), washed with saturated aqueous NaHCO3, dried (Na2 SO4), and evaporated to afford the title compound (10.5 g, 100%), as a colourless oil which was used without further purification.
Quantity
36.7 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

Sulfuric acid (conc., 1 mL) was added to a solution of 3,5-bis(trifluoromethyl) benzeneacetic acid (50.0 g, 0.18 mol) in methanol (400 mL) and the mixture was stirred at room temperature for 1 week. The solvent was evaporated and ethyl acetate (100 mL) and aqueous sodium hydrogen carbonate (saturated, 600 mL) were added. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×300 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound (49.0 g, 93%). 1H NMR (400 MHz, CDCl3) 7.80 (1H, s), 7.75 (2H, s), 3.77 (2H, s), and 3.75 (3H, s).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
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Yield
93%

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